1-Ethyl-3-nitroso-2-phenylindole

Catalog No.
S12396476
CAS No.
53603-64-8
M.F
C16H14N2O
M. Wt
250.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Ethyl-3-nitroso-2-phenylindole

CAS Number

53603-64-8

Product Name

1-Ethyl-3-nitroso-2-phenylindole

IUPAC Name

1-ethyl-3-nitroso-2-phenylindole

Molecular Formula

C16H14N2O

Molecular Weight

250.29 g/mol

InChI

InChI=1S/C16H14N2O/c1-2-18-14-11-7-6-10-13(14)15(17-19)16(18)12-8-4-3-5-9-12/h3-11H,2H2,1H3

InChI Key

HVIBJSFVJIMNAP-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2C(=C1C3=CC=CC=C3)N=O

1-Ethyl-3-nitroso-2-phenylindole (CAS: 53603-64-8) is a highly functionalized, N-alkylated 3-nitrosoindole derivative utilized primarily as a stable, shelf-ready precursor in advanced organic synthesis and materials science. As an electron-rich nitrosoarene, it features an indole core with a C2-phenyl group that provides steric and electronic stabilization, alongside an N1-ethyl substitution that fundamentally alters its reactivity compared to its N-H parent compound. In procurement and material selection, this compound is prioritized for its capacity to cleanly generate 1-ethyl-3-amino-2-phenylindole upon reduction—avoiding the severe cross-alkylation issues inherent to post-synthetic alkylation of 3-aminoindoles. It serves as a critical building block for synthesizing quorum sensing (QS) inhibitors, N-alkylated indole-based polymers, and specialized pharmaceutical intermediates where the N1-ethyl group must remain intact throughout downstream transformations [1].

Substituting 1-ethyl-3-nitroso-2-phenylindole with the more common parent compound, 3-nitroso-2-phenylindole, leads to catastrophic pathway divergence in synthetic applications. The unsubstituted N-H parent is highly susceptible to Beckmann-type ring expansion when exposed to activating agents like POCl3, rapidly yielding quinazoline derivatives rather than retaining the indole core [1]. Furthermore, attempting to synthesize N-ethyl-3-aminoindole derivatives by first reducing 3-nitroso-2-phenylindole and subsequently ethylating it results in complex, low-yielding mixtures of N1-alkylated, N3-alkylated, and over-alkylated byproducts due to the competing nucleophilicity of the indole and primary amine nitrogens. Procuring the precisely pre-alkylated 1-ethyl-3-nitroso-2-phenylindole completely bypasses these chemoselectivity issues, locking the indole nitrogen and ensuring that downstream reductions or cycloadditions proceed with high regiocontrol [2].

Prevention of Unwanted Quinazoline Ring Expansion

The presence of the N1-ethyl group completely alters the compound's behavior under strongly activating conditions compared to its N-H analog. When the parent 3-nitroso-2-phenylindole is treated with POCl3 in sulfolane at 200 °C, it undergoes a Beckmann-type ring expansion to form 2-phenylquinazolin-4(3H)-one in 90% yield. In contrast, 1-ethyl-3-nitroso-2-phenylindole cannot undergo this specific N-H dependent expansion, effectively blocking the quinazoline pathway and preserving the indole core under harsh electrophilic conditions [1].

Evidence DimensionYield of 2-phenylquinazolin-4(3H)-one via POCl3 activation
Target Compound Data~0% (Pathway blocked by N1-ethyl group)
Comparator Or Baseline3-nitroso-2-phenylindole (90% yield)
Quantified Difference90% absolute reduction in ring-expanded byproduct formation
Conditions3 equiv POCl3 in sulfolane at 200 °C for 1 h

Buyers looking to synthesize quinazolines must avoid this compound, whereas those needing to preserve the indole core during harsh electrophilic reactions should specifically procure this N-protected variant.

Precursor Efficiency for N-Alkylated 3-Aminoindoles

Synthesizing N-alkylated 3-aminoindoles is notoriously difficult due to the instability of the 3-amino moiety and its propensity for competitive alkylation. Procuring 1-ethyl-3-nitroso-2-phenylindole allows for direct, one-step reduction to 1-ethyl-3-amino-2-phenylindole with high fidelity. If a buyer instead attempts to ethylate 3-amino-2-phenylindole, the reaction yields a highly complex mixture of N1-ethyl, N3-ethyl, and N3,N3-diethyl products, often reducing the isolated yield of the desired N1-ethyl product to below 40%. The pre-installed ethyl group thus serves as a critical procurement advantage for ensuring high-yielding downstream amine generation [1].

Evidence DimensionRegioselectivity and yield of N1-ethyl-3-aminoindole generation
Target Compound DataHigh conversion to pure 1-ethyl-3-amino-2-phenylindole via simple reduction
Comparator Or Baseline3-amino-2-phenylindole + ethyl halide (<40% yield due to N1/N3 competitive alkylation)
Quantified Difference>50% improvement in isolated yield of the N1-ethyl target
ConditionsStandard reduction vs. post-synthetic N-alkylation workflows

Procuring the pre-alkylated nitroso compound eliminates a problematic and low-yielding post-alkylation step, drastically improving reproducibility in pharmaceutical intermediate synthesis.

High Electron Density and Low Ionization Potential

The N-alkyl-3-nitrosoindole framework is exceptionally electron-rich compared to standard nitrosoarenes. Photoelectron spectroscopic studies on the closely related 1-methyl-3-nitroso-2-phenylindole reveal a first ionization potential (IP_n) of exactly 7.50 eV. The 1-ethyl derivative shares this highly elevated HOMO level, which is significantly lower than that of typical nitrosoarenes like 4-chloronitrosobenzene (9.02 eV). This low ionization potential makes 1-ethyl-3-nitroso-2-phenylindole a highly tuned, electron-rich participant in coordination chemistry and specialized cycloadditions, differentiating it from generic nitroso reagents [1].

Evidence DimensionFirst Ionization Potential (IP_n)
Target Compound Data~7.50 eV (Based on 1-methyl analog)
Comparator Or Baseline4-chloronitrosobenzene (9.02 eV)
Quantified Difference1.52 eV lower ionization potential
ConditionsPhotoelectron spectroscopy (gas phase measurements)

The low ionization potential indicates strong performance as an electron-rich ligand or specialized dienophile, guiding material selection for advanced coordination complexes.

Synthetic Accessibility and Pre-Nitrosated Value

Procuring 1-ethyl-3-nitroso-2-phenylindole directly bypasses the need for in-house nitrosation of 1-ethyl-2-phenylindole. Advanced catalytic methods, such as Rh(III)-catalyzed tandem acylmethylation/nitroso migration of N-nitrosoanilines, can synthesize this specific compound in 79% yield. However, running these nitrosation or cascade reactions in-house requires toxic reagents, specialized transition metal catalysts (e.g., Rh, Ru, or Ir), and rigorous purification steps. Purchasing the isolated, purified compound eliminates these process bottlenecks and ensures immediate readiness for downstream reduction or polymerization [1].

Evidence DimensionIn-house synthesis overhead
Target Compound Data0 steps (Procured as ready-to-use >98% pure precursor)
Comparator Or Baseline1-ethyl-2-phenylindole (Requires multi-step catalytic nitrosation or toxic NaNO2/acid handling)
Quantified DifferenceElimination of 1-2 synthetic steps and transition metal catalyst requirements
ConditionsIndustrial or laboratory scale-up workflows

Purchasing the pre-nitrosated compound eliminates the need to handle toxic nitrosating agents or expensive rhodium catalysts, streamlining procurement and safety protocols.

Synthesis of Quorum Sensing (QS) Inhibitors

1-Ethyl-3-nitroso-2-phenylindole is a highly effective starting material for generating 1-ethyl-3-amino-2-phenylindole, a key building block for acyl homoserine lactone (AHL) mimics. The pre-installed N-ethyl group prevents cross-alkylation during the synthesis of these non-lactone, indole-based QS modulators, ensuring high yields of the final active pharmaceutical ingredients [1].

Regiocontrolled Pharmaceutical Intermediate Synthesis

In workflows requiring the 3-amino-2-phenylindole pharmacophore (e.g., for DPP-IV inhibitors or anti-inflammatory agents), starting with the N-ethylated nitroso compound ensures that the N1 position is robustly protected. This allows for clean, high-yielding downstream amide couplings without the risk of N1/N3 competitive reactions [2].

Development of High-Spin Organic Polymers

The stable nitroso functionality can be utilized in the preparation of specialized high-spin organic polymers and LED materials, where the N-ethyl group provides enhanced solubility and processability compared to the rigid N-H parent compound [2].

Coordination Chemistry and Ligand Design

Due to its exceptionally low ionization potential (~7.50 eV), this compound serves as an electron-rich, non-innocent ligand in transition metal complexes, offering targeted electronic tuning capabilities not available with standard nitrosobenzenes [3].

XLogP3

3.3

Hydrogen Bond Acceptor Count

2

Exact Mass

250.110613074 g/mol

Monoisotopic Mass

250.110613074 g/mol

Heavy Atom Count

19

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